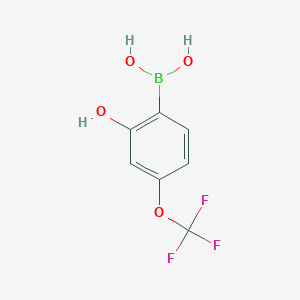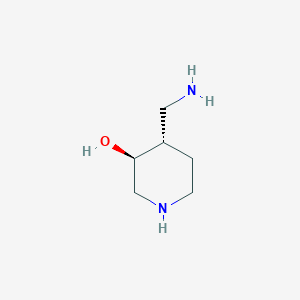![molecular formula C11H20N2O2 B1442357 tert-ブチル 1,6-ジアザスピロ[3.4]オクタン-6-カルボン酸エステル CAS No. 1158749-79-1](/img/structure/B1442357.png)
tert-ブチル 1,6-ジアザスピロ[3.4]オクタン-6-カルボン酸エステル
説明
“tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate” is a chemical compound with the molecular formula C11H20N2O2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate” consists of a spirocyclic core with two nitrogen atoms and a tert-butyl carboxylate group .Physical and Chemical Properties Analysis
“tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate” is a solid substance at room temperature . It has a molecular weight of 212.29 g/mol . The compound should be stored in a refrigerator .科学的研究の応用
スピロジアミン-ジアリールケトキシム誘導体の合成
この化合物は、スピロジアミン-ジアリールケトキシム誘導体の合成における試薬として使用されます。 これらの誘導体は、メラニン濃縮ホルモン (MCH-1R) アンタゴニストとしての可能性について研究されています 。MCH-1R アンタゴニストは、肥満や不安関連障害の治療における潜在的な治療用途のため、関心を集めています。
ジヒドロイソインドールカルボキサミド誘導体の開発
別の用途としては、tert-ブチル 1,6-ジアザスピロ[3.4]オクタン-6-カルボン酸エステルをジヒドロイソインドールカルボキサミド誘導体の合成に使用することが挙げられます。 これらの化合物は、それぞれがんと心臓血管疾患に関与する酵素であるNAMPT および ROCKの阻害剤として研究されています .
有機合成中間体
この化合物は、有機合成プロセスの中間体として役立ちます。 その独特のスピロ環構造により、医薬品研究開発に必要な複雑な分子構造を作成するための貴重なビルディングブロックとなっています .
Safety and Hazards
特性
IUPAC Name |
tert-butyl 1,7-diazaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-7-5-11(8-13)4-6-12-11/h12H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUGSDLGHNRSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704073 | |
| Record name | tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158749-79-1 | |
| Record name | 1,1-Dimethylethyl 1,6-diazaspiro[3.4]octane-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158749-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)










